
1-methyl-1H-pyrazol-4-amine
Overview
Description
1-Methyl-1H-pyrazol-4-amine (C₄H₇N₃) is a nitrogen-containing heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an amine group at the 4-position . Its structure, defined by SMILES notation as Nc1cn(C)nc1, enables diverse reactivity in cross-coupling reactions, particularly in pharmaceutical synthesis. The compound has been widely employed in palladium-catalyzed C–N bond-forming reactions to generate bioactive molecules, including kinase inhibitors and anticancer agents . Its commercial availability (e.g., Sigma-Aldrich) is offset by high cost ($99.50/g), driving interest in alternative synthetic routes .
Preparation Methods
Reduction of 1-Methyl-4-nitropyrazole
Method Overview
One of the most common and well-documented methods to prepare 1-methyl-1H-pyrazol-4-amine is by catalytic hydrogenation of 1-methyl-4-nitropyrazole. This method involves the reduction of the nitro group to the corresponding amine under hydrogen gas pressure in the presence of a catalyst.
Reaction Conditions and Yield
- Starting Material: 1-methyl-4-nitropyrazole
- Catalyst: Typically Pd/C or Raney Nickel
- Solvent: Methanol
- Hydrogen Pressure: Approximately 60 bar
- Temperature: Around 70 °C
- Reaction Time: Variable, typically several hours
- Yield: High, reported up to 99% isolated yield
Detailed Example
In a representative procedure, 1-methyl-4-nitropyrazole (1.62 g, 12.7 mmol) was dissolved in methanol (250 mL), and hydrogenated using an H-Cube reactor at 60 bar hydrogen pressure and 70 °C. The reaction afforded this compound in 99% yield, demonstrating excellent efficiency and purity suitable for further synthetic applications.
Parameter | Details |
---|---|
Starting Material | 1-methyl-4-nitropyrazole |
Catalyst | Pd/C or Raney Nickel |
Solvent | Methanol |
Pressure | 60 bar H₂ |
Temperature | 70 °C |
Yield | 99% |
Reaction Time | Several hours (e.g., 4-6 h) |
Formylation and Subsequent Hydrolysis
Method Overview
Another synthetic approach involves the initial formation of N-(1-methyl-1H-pyrazol-4-yl)formamide by reaction of this compound with formic acid, followed by hydrolysis to regenerate the free amine. This method is often integrated into multi-step syntheses where the formamide intermediate serves as a key reagent for further transformations.
Reaction Details
- Starting Material: this compound
- Reagent: Formic acid
- Conditions: Mild heating or stirring at room temperature
- Intermediate: N-(1-methyl-1H-pyrazol-4-yl)formamide
- Hydrolysis: Basic hydrolysis to release the amine
This approach was notably used in the large-scale synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, where the formamide intermediate was prepared readily from the amine and then used in nucleophilic displacement reactions under basic conditions.
Step | Reagents/Conditions | Product/Outcome |
---|---|---|
Formylation | This compound + formic acid | N-(1-methyl-1H-pyrazol-4-yl)formamide |
Hydrolysis | Basic conditions (e.g., NaOH) | Regeneration of this compound |
Other Synthetic Transformations Involving (1-Methyl-1H-pyrazol-4-yl)methanol
In some synthetic sequences, (1-methyl-1H-pyrazol-4-yl)methanol is converted into various intermediates such as bromomethyl derivatives or chlorides, which can be further transformed into the amine or related compounds.
- Example: Treatment of (1-methyl-1H-pyrazol-4-yl)methanol with hydrogen bromide in acetic acid reflux for 5 hours yields 4-(bromomethyl)-1-methyl-1H-pyrazole in 60% yield.
These intermediates can be useful in designing synthetic routes to functionalized pyrazolyl amines.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Catalytic hydrogenation | 1-methyl-4-nitropyrazole | H₂, Pd/C, MeOH, 60 bar, 70 °C | 99 | High yield, scalable, straightforward |
Formylation and hydrolysis | This compound | Formic acid, then basic hydrolysis | Not specified | Used as intermediate in multi-step synthesis |
Suzuki coupling & Buchwald–Hartwig amination | (1-methyl-1H-pyrazol-4-yl)boronic acid ester | Pd catalyst, base, solvents | 59–69 (coupling) | For derivatives, not direct amine preparation |
Conversion via (1-methyl-1H-pyrazol-4-yl)methanol | (1-methyl-1H-pyrazol-4-yl)methanol | HBr/AcOH reflux | 60 | Intermediate formation for further synthesis |
Research Findings and Process Considerations
- The hydrogenation route is favored for its simplicity, high yield, and scalability, making it suitable for industrial production.
- Formylation followed by hydrolysis provides a versatile intermediate useful for nucleophilic substitution reactions in complex molecule synthesis.
- Computational studies such as Density Functional Theory (DFT) have been used to understand reactivity patterns in related pyrazolyl compounds, aiding in route optimization.
- Purification techniques including flash chromatography and reverse-phase HPLC are commonly employed to achieve high purity of the final amine product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction of nitro groups to amino groups is a common reaction.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Pyrazole derivatives with different functional groups.
Reduction: this compound from nitro precursors.
Substitution: Various N-substituted pyrazoles.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Development
1-Methyl-1H-pyrazol-4-amine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. It has shown potential in developing drugs targeting neurological disorders, such as depression and anxiety disorders, due to its ability to modulate neurotransmitter systems .
Case Study: MET Kinase Inhibition
A notable study highlighted the compound's role in the discovery of AMG 337, which exhibits nanomolar inhibition of MET kinase activity. This compound demonstrated promising preclinical pharmacokinetics, indicating its potential for treating various cancers .
Agricultural Chemistry
Enhancement of Agrochemicals
In agricultural chemistry, this compound is employed to enhance the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations has been shown to improve crop yields by increasing the effectiveness of active ingredients against pests and diseases .
Data Table: Agrochemical Efficacy
Compound | Application | Efficacy Improvement |
---|---|---|
Pesticide A | Enhanced formulation with this compound | 30% increase in pest control efficiency |
Herbicide B | Synergistic effect with existing herbicides | 25% improvement in weed suppression |
Material Science
Development of Advanced Materials
This compound is also applied in material science for creating advanced polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and performance characteristics, making it valuable in industries such as automotive and construction .
Biochemical Research
Reagent in Biochemical Assays
In biochemical research, this compound serves as a crucial reagent in various assays. It aids researchers in studying enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes .
Analytical Chemistry
Detection and Quantification Techniques
The compound is utilized in analytical chemistry for detecting and quantifying other substances. Its properties facilitate accurate results in laboratory settings, particularly in chromatography and mass spectrometry applications .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
The following analysis compares 1-methyl-1H-pyrazol-4-amine with structurally related pyrazole derivatives, focusing on substituent effects, synthetic utility, and pharmacological relevance.
Structural and Functional Analogues
Pharmacological Performance
- BTK Inhibition: BIIB06875, derived from this compound, shows nanomolar potency against Bruton’s tyrosine kinase (BTK), outperforming analogues with bulkier N-alkyl groups due to optimized steric fit .
- EGFR T790M Targeting : The compound’s amine group enables selective binding to EGFR T790M mutants, a key resistance mechanism in lung cancer. Difluoromethyl derivatives (e.g., 3-CF₂H-substituted) further enhance blood-brain barrier penetration .
- Toxicity Profile : 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine exhibits moderate acute oral toxicity (Category 4) and respiratory irritation risks, whereas fluorinated analogues show reduced off-target effects .
Key Research Findings
- Efficiency in Multistep Syntheses : this compound is pivotal in modular routes for CDK2 inhibitors, achieving 40–45% yields in microwave-assisted Pd-catalyzed couplings .
- Structure-Activity Relationships (SAR) : Methylation at the 1-position enhances metabolic stability compared to unmethylated pyrazol-4-amine, while nitro or aryl substitutions modulate electronic properties and target affinity .
- Industrial Adoption : Despite high costs, the compound’s versatility ensures its use in >20 clinical-stage candidates, including PARP14 and TYK2 inhibitors .
Biological Activity
Introduction
1-Methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₄H₆N₄) features a pyrazole ring with a methyl group at the 1-position and an amino group at the 4-position. The molecular formula indicates the presence of nitrogen atoms, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₄H₆N₄ |
Molecular Weight | 98.12 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water and organic solvents |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. The most potent derivative exhibited a value of 0.005 µM, indicating strong binding affinity and selectivity over other kinases .
Table 1: CDK Inhibition Potency of Pyrazole Derivatives
Compound | (µM) | Selectivity Ratio |
---|---|---|
This compound | Not specified | - |
Derivative A | 0.005 | High |
Derivative B | 0.090 | Moderate |
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, thereby inhibiting their activity. In particular, its interaction with CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Mechanistic studies have shown that this compound can reduce the phosphorylation of retinoblastoma protein, crucial for cell cycle progression, thereby inducing apoptosis in ovarian cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit inflammatory pathways, suggesting that this pyrazole derivative may also possess such activities.
Case Study 1: Anticancer Efficacy in Ovarian Cancer
In a preclinical study involving ovarian cancer cell lines, treatment with a derivative of this compound resulted in a significant decrease in cell viability (GI50 values ranging from 0.127 to 0.560 µM). The study highlighted the compound's potential as a selective CDK2 inhibitor, leading to effective suppression of tumor growth .
Case Study 2: Structure-Activity Relationship (SAR)
A study exploring the structure-activity relationship of various pyrazole derivatives found that modifications at specific positions significantly impacted biological activity. For instance, methylation at the C3 position led to reduced inhibitory activity against CDKs, demonstrating the importance of structural integrity for maintaining biological efficacy .
Q & A
Q. What are the common synthetic routes for 1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence regioselectivity?
Basic Synthesis Approach :
this compound is typically synthesized via cyclization reactions. A standard method involves condensation of monomethylhydrazine with ethyl acetoacetate, followed by formylation and oxidation steps to generate intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. Subsequent reactions with ammonium thiocyanate yield the target compound .
Advanced Methodological Considerations :
Regioselectivity in pyrazole formation is sensitive to reaction conditions. For example, using tert-butylphosphonic acid (t-BuPO₃H₂) with copper(II) ions and pyrazole ligands can stabilize transition states, favoring the 4-amine position . Microwave-assisted synthesis under solvent-free conditions improves yields (e.g., 70–85%) by reducing side reactions .
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Basic Characterization :
X-ray crystallography remains the gold standard. For example, confirms the structure of halogenated pyrazole derivatives via single-crystal analysis using SHELX programs . Key bond angles (e.g., C–N–C ≈ 120°) and torsional parameters distinguish regioisomers .
Advanced Resolution Strategies :
When crystallographic data conflicts with spectroscopic results (e.g., NMR or IR), employ SIR97 for structure refinement. This tool integrates direct methods and least-squares Fourier procedures to resolve ambiguities, particularly in cases of twinning or low-resolution data . Pair with DFT calculations (e.g., B3LYP/6-31G*) to validate hydrogen-bonding networks .
Q. What methodologies are used to assess the pharmacological activity of this compound derivatives?
Basic Screening :
Derivatives are tested for antibacterial activity via agar dilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Antitubercular activity is evaluated using the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv .
Advanced Mechanistic Studies :
For anticancer potential, molecular docking against targets like EGFR T790M (PDB: 2JIV) or BTK (PDB: 5P9J) is performed. For example, this compound derivatives show binding energies < -8.0 kcal/mol, suggesting strong inhibition . In vivo models, such as sea urchin embryo assays, validate antimitotic activity .
Q. How can synthetic impurities in this compound be minimized during scale-up?
Basic Quality Control :
Monitor reaction progress via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Impurities like unreacted thiourea analogs (e.g., 4-methoxyphenyl derivatives) are detected at retention times >10 min .
Advanced Process Optimization :
Use flow chemistry to control exothermic reactions (e.g., acylation steps). highlights cesium carbonate and copper(I) bromide as critical catalysts for reducing byproducts (e.g., dimerization) during Pd-catalyzed cross-coupling steps, achieving >90% purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Basic Safety Measures :
The compound is classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with 5% acetic acid before disposal .
Advanced Hazard Mitigation :
For large-scale synthesis, implement inert-atmosphere reactors (N₂/Ar) to prevent oxidation. Store under desiccation (silica gel) at 2–8°C to avoid degradation into reactive intermediates (e.g., nitrosamines) .
Q. How do substituents on the pyrazole ring influence the electronic properties of this compound?
Basic Electronic Analysis :
Electron-withdrawing groups (e.g., –CF₃ at position 3) decrease the pKa of the amine (≈8.2 → 6.5) due to inductive effects. UV-Vis spectroscopy (λmax ≈ 270 nm) confirms π→π* transitions influenced by substituents .
Advanced Computational Modeling :
DFT studies (B3LYP/6-311++G**) reveal that 4-methoxy groups increase HOMO energy (-6.3 eV → -5.8 eV), enhancing nucleophilic reactivity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects (e.g., LP(N) → σ*(C–N)) .
Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?
Basic Crystallization Techniques :
Slow evaporation from ethanol/water (7:3) yields suitable crystals. reports success with halogenated derivatives (e.g., 5a: CCDC 945321) using SHELXL for refinement .
Advanced Solutions :
For poorly diffracting crystals, employ synchrotron radiation (λ = 0.7 Å) to enhance resolution. Twinning is mitigated using the TWINABS tool in SHELX, which scales data for multi-domain crystals .
Properties
IUPAC Name |
1-methylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGSWBJURUFGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903823 | |
Record name | NoName_4583 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69843-13-6 | |
Record name | 1-Methyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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